molecular formula C9H18Cl3O4P B3032286 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate CAS No. 137888-35-8

1-Chloropropan-2-yl bis(3-chloropropyl) phosphate

Cat. No.: B3032286
CAS No.: 137888-35-8
M. Wt: 327.6 g/mol
InChI Key: LURCDQJWIBOOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloropropan-2-yl bis(3-chloropropyl) phosphate is an organophosphorus compound with the molecular formula C9H18Cl3O4P. It is a versatile chemical used in various industrial applications, particularly as a flame retardant, plasticizer, and stabilizer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 1-chloro-2-propanol and 3-chloropropanol. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the final product. The product is then purified through distillation or other separation techniques to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate exerts its effects involves the interaction with molecular targets such as proteins and enzymes. The compound can inhibit certain enzymatic activities by binding to active sites or altering the enzyme’s conformation. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison: 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate is unique due to its specific molecular structure, which provides distinct flame retardant properties and chemical reactivity. Compared to similar compounds, it offers a balance of stability, reactivity, and effectiveness in various applications .

Properties

IUPAC Name

1-chloropropan-2-yl bis(3-chloropropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3O4P/c1-9(8-12)16-17(13,14-6-2-4-10)15-7-3-5-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURCDQJWIBOOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OP(=O)(OCCCCl)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340795
Record name Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137888-35-8
Record name Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Reactant of Route 2
Reactant of Route 2
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Reactant of Route 3
Reactant of Route 3
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Reactant of Route 4
Reactant of Route 4
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Reactant of Route 5
Reactant of Route 5
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.